5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine
Description
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine is a fused heterocyclic compound featuring an imidazole ring fused to a pyrazine moiety. The bromine and chlorine substituents at positions 5 and 2, respectively, confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves halogenation of precursor diamines, as demonstrated in studies using 5-bromopyrazine-2,3-diamine derivatives .
Properties
IUPAC Name |
5-bromo-2-chloro-3H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXYCKYBPJVKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chloropyrazine with suitable reagents to form the imidazo[4,5-b]pyrazine ring system . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Imidazo[4,5-b]pyrazine Derivatives
Key Compounds:
- 5,6-Dichloroimidazo[4,5-b]pyrazine (e.g., NSC-217913): Exhibits potent inhibitory activity against WWP1/WWP2 HECT E3 ligases, with IC₅₀ values in the low micromolar range. Dichlorination enhances metabolic stability and binding affinity compared to non-halogenated analogs . Comparison: Replacing Cl with Br at position 5 (as in the target compound) reduces activity against WWP2, likely due to steric hindrance from bromine’s larger atomic radius .
5-Chloroimidazo[4,5-b]pyrazine :
Thiazolo[4,5-b]pyrazine Derivatives
Key Compounds:
- 5-Bromo-thiazolo[4,5-b]pyrazine: Demonstrates fluorescence quantum yields up to 56% in solution, attributed to extended conjugation from the thiazole ring. Comparison: The imidazole ring in the target compound reduces fluorescence intensity compared to thiazolo derivatives due to increased non-radiative decay pathways .
- 2-Methyl-thiazolo[4,5-b]pyrazine: Undergoes efficient Knoevenagel condensation with aldehydes, enabling functionalization for optoelectronic applications. Comparison: The imidazo[4,5-b]pyrazine core lacks analogous reactivity, limiting its utility in synthetic diversification .
Triazolo[4,5-b]pyrazine Derivatives
Key Compounds:
- Triazolo[4,5-b]pyrazine-quinoline hybrids: Exhibit potent c-Met kinase inhibition (IC₅₀ < 10 nM) but suffer from aldehyde oxidase-mediated metabolism. Comparison: The imidazo[4,5-b]pyrazine scaffold shows lower metabolic liability in enzymatic assays, suggesting improved pharmacokinetic profiles .
Fluorescence and Electronic Properties
Q & A
Q. What explains variability in biological assay results?
- Methodology :
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HCT116), serum concentration, and incubation time.
- Metabolic stability : Test compound stability in liver microsomes (e.g., human vs. murine).
- Off-target profiling : Use kinase panels (e.g., Eurofins) to rule out non-specific inhibition .
Methodological Workflows
-
Synthesis Workflow :
Step Method Key Parameters Yield (%) 1 Cyclization o-Bromo-2-aminopyrazine, resin, 60°C, 24h 55–70 2 Suzuki Coupling Pd(PPh), Ar-B(OH), 80°C, 12h 40–60 3 Purification Flash chromatography (SiO, EtOAc/hexane) >95 -
Crystallography Workflow :
Parameter Value Source Space group P2/c Resolution 0.84 Å R <0.05
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
